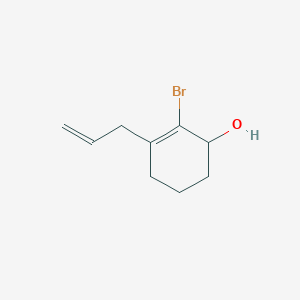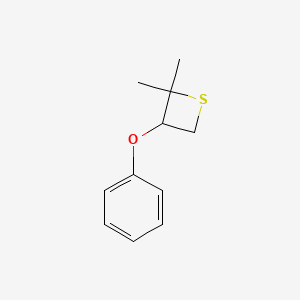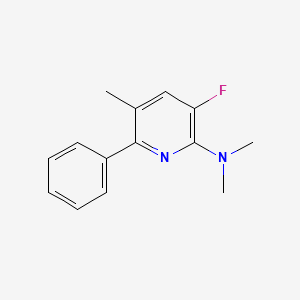
2-Pyridinamine, 3-fluoro-N,N,5-trimethyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-fluoro-N,N,5-trimethyl-6-phenyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with fluorine, methyl, and phenyl groups
Preparation Methods
The synthesis of 2-Pyridinamine, 3-fluoro-N,N,5-trimethyl-6-phenyl- involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the fluorine, methyl, and phenyl substituents. Common synthetic routes include:
Nitration and Reduction: The pyridine ring can be nitrated and then reduced to introduce the amino group.
Fluorination: Fluorine can be introduced using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Alkylation: Methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Aryl Substitution: The phenyl group can be introduced via Suzuki-Miyaura coupling reactions using phenylboronic acid and palladium catalysts
Chemical Reactions Analysis
2-Pyridinamine, 3-fluoro-N,N,5-trimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Scientific Research Applications
2-Pyridinamine, 3-fluoro-N,N,5-trimethyl-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-fluoro-N,N,5-trimethyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its reactivity and ability to form strong bonds with biological targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Pyridinamine, 3-fluoro-N,N,5-trimethyl-6-phenyl- can be compared with similar compounds such as:
5-Chloro-3-fluoro-N-methyl-2-pyridinamine: This compound has a similar structure but with a chlorine atom instead of a phenyl group.
Fluazinam: A fungicide with a similar pyridine structure but different substituents, used in agriculture.
2-Chloro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in various chemical applications.
These comparisons highlight the unique properties of 2-Pyridinamine, 3-fluoro-N,N,5-trimethyl-6-phenyl- and its potential advantages in specific applications.
Properties
CAS No. |
648924-46-3 |
|---|---|
Molecular Formula |
C14H15FN2 |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
3-fluoro-N,N,5-trimethyl-6-phenylpyridin-2-amine |
InChI |
InChI=1S/C14H15FN2/c1-10-9-12(15)14(17(2)3)16-13(10)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
JXVQBBOCEHEIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C2=CC=CC=C2)N(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)
![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)
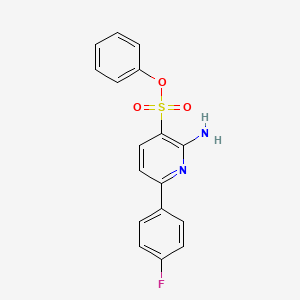
![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)
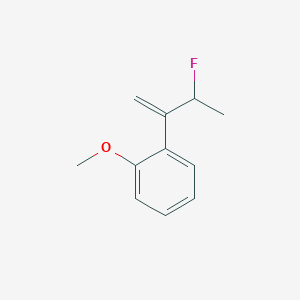
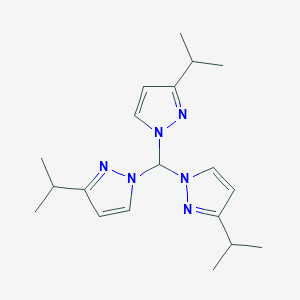
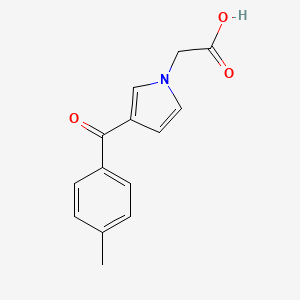
![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)
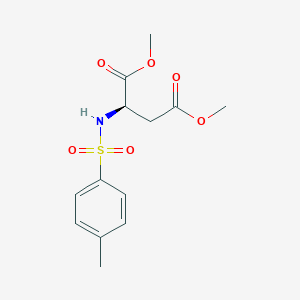
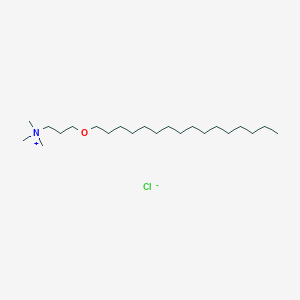
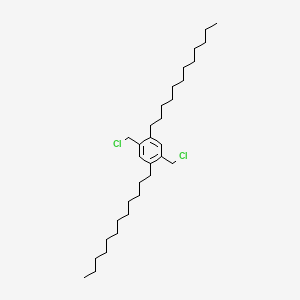
![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)
